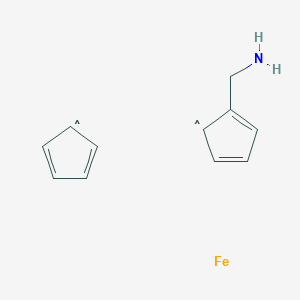
PTH (1-31) (HUMAN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parathyroid hormone (1-31) (HUMAN) is a peptide fragment derived from the full-length human parathyroid hormone. This fragment consists of the first 31 amino acids of the parathyroid hormone, which is known for its role in regulating calcium levels in the blood. Unlike the full-length hormone, parathyroid hormone (1-31) (HUMAN) has been found to promote bone formation without causing bone resorption, making it a promising candidate for osteoporosis research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (1-31) (HUMAN) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of parathyroid hormone (1-31) (HUMAN) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Parathyroid hormone (1-31) (HUMAN) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences .
Scientific Research Applications
Parathyroid hormone (1-31) (HUMAN) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in bone metabolism and calcium regulation.
Medicine: Explored as a potential therapeutic agent for osteoporosis due to its bone-forming properties without causing bone resorption.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Parathyroid hormone (1-31) (HUMAN) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTHR1), a class B G protein-coupled receptor. This binding activates the Gs-cAMP signaling pathway, leading to increased cyclic AMP (cAMP) levels in target cells. The elevated cAMP levels promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity .
Comparison with Similar Compounds
Similar Compounds
Parathyroid hormone (1-34) (HUMAN): A longer fragment that includes the first 34 amino acids of the parathyroid hormone. It is also used in osteoporosis research but has different pharmacological properties.
Parathyroid hormone-related peptide (1-34) (HUMAN): A peptide with similar functions but derived from a different gene. It has distinct roles in calcium and phosphate regulation.
Uniqueness
Parathyroid hormone (1-31) (HUMAN) is unique in its ability to promote bone formation without causing bone resorption, making it a promising candidate for osteoporosis treatment. Its shorter length compared to other fragments also allows for easier synthesis and modification .
Properties
CAS No. |
157938-23-3 |
|---|---|
Molecular Formula |
C162H269N49O47S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



